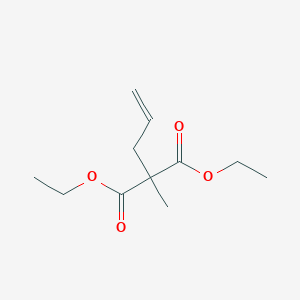
Diethyl 2-allyl-2-methylmalonate
Descripción general
Descripción
Diethyl 2-allyl-2-methylmalonate (DEAMM) is an organic compound containing two ethyl groups and one allyl group attached to the 2-methylmalonate moiety. It is a colorless liquid that is used in the synthesis of various compounds, particularly those with an allyl group. DEAMM is also used in the production of pharmaceuticals and as a reagent in laboratory experiments.
Aplicaciones Científicas De Investigación
Catalyst-Assisted Nucleophilic Substitutions
Diethyl 2-allyl-2-methylmalonate is used in reactions facilitated by catalysts like platinum and palladium complexes. For example, it undergoes nucleophilic substitution at the central carbon atom of the π-allyl ligand in the presence of a platinum(0) complex, which is a key process in this reaction (Kadota et al., 2000). Similarly, iron-catalyzed nucleophilic substitution of allylic acetate by diethyl methylmalonate has been reported, highlighting the role of this compound in various organic synthesis processes (Åkermark & Sjögren, 2007).
Synthesis of Tripodal Ligands and Cyclopropane Derivatives
The compound is instrumental in synthesizing a new family of tripodal ligands and cyclopropane derivatives. For instance, it has been used to produce all-cis-1,2,3-tris(diphenylphosphinomethyl)cyclopropane, which, combined with π-allylpalladium chloride dimer, forms a highly active catalyst for allylation reactions (Schill et al., 2007).
Enantioselective Allylic Alkylation
In the field of asymmetric synthesis, this compound has been used in enantioselective allylic alkylation reactions. This process has been successfully carried out with high yield and regioselectivity, providing access to enantiopure α-methylene-γ-lactam (Zheng et al., 2017).
Synthesis of Fluorooxindole and Arylacetic Acid Derivatives
The compound is utilized as a building block in the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives, highlighting its versatility in creating complex molecular structures (Harsanyi et al., 2014).
Safety and Hazards
Diethyl 2-allyl-2-methylmalonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .
Mecanismo De Acción
Target of Action
This compound is a part of a collection of rare and unique chemicals used by early discovery researchers
Mode of Action
Similar compounds like diethyl diallylmalonate have been reported to undergo ring-closing metathesis reactions . This suggests that Diethyl 2-allyl-2-methylmalonate might also interact with its targets through similar chemical reactions.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Análisis Bioquímico
Biochemical Properties
It is known that malonic esters, a group to which this compound belongs, can be alkylated at the carbon alpha to both carbonyl groups, and then converted to a substituted acetic acid . This suggests that Diethyl 2-allyl-2-methylmalonate may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given its potential to participate in biochemical reactions .
Molecular Mechanism
It is known that malonic esters can undergo alkylation and then conversion to a substituted acetic acid . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is plausible that it could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels, given its potential to participate in biochemical reactions .
Propiedades
IUPAC Name |
diethyl 2-methyl-2-prop-2-enylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGGTBZQRNZEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53651-72-2 | |
| Record name | DIETHYL 2-ALLYL-2-METHYLMALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)
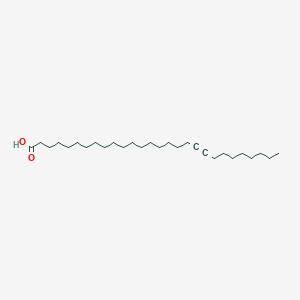
![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)
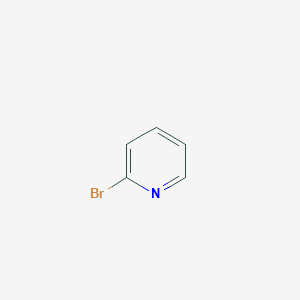



![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)

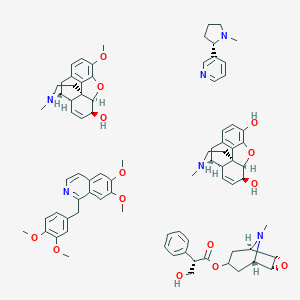
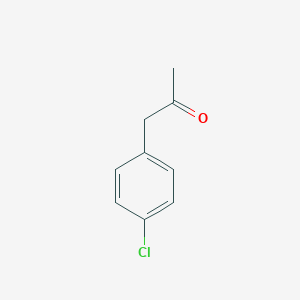
![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)